molecular formula C11H15NO5S2 B2516327 N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzenesulfonamide CAS No. 300377-01-9

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2516327
CAS No.: 300377-01-9
M. Wt: 305.36
InChI Key: CEIRLAPLCMSOEO-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzenesulfonamide is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications. This compound features a sulfonamide group attached to a tetrahydrothiophene ring, which is further substituted with a methoxybenzene moiety. The presence of the dioxidotetrahydrothiophene ring imparts distinct chemical properties to the compound, making it a subject of study in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzenesulfonamide typically involves the following steps:

    Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Oxidation: The tetrahydrothiophene ring is then oxidized to introduce the dioxidotetrahydrothiophene moiety. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Sulfonamide Formation: The oxidized tetrahydrothiophene is reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at the sulfur atom, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: A compound with a similar dioxidotetrahydrothiophene ring but different substituents.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-isobutylbenzamide: Another compound featuring the dioxidotetrahydrothiophene ring with different aromatic substitutions.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzenesulfonamide is unique due to the presence of the methoxybenzene moiety, which can influence its chemical reactivity and biological activity. This distinct structure may confer specific properties that are not observed in similar compounds, making it a valuable subject of study.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S2/c1-17-10-2-4-11(5-3-10)19(15,16)12-9-6-7-18(13,14)8-9/h2-5,9,12H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIRLAPLCMSOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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